molecular formula C19H19N3O2 B2937691 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 41554-28-3

4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2937691
CAS No.: 41554-28-3
M. Wt: 321.38
InChI Key: QPOLNCLDOZWETF-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative featuring a cyclohexadienone-imine substituent. Its structure combines a phenyl group at position 2 and methyl groups at positions 1 and 5 of the pyrazolone ring, with a conjugated enamine linkage to a 3,5-dimethyl-4-oxocyclohexadienyl moiety.

Properties

IUPAC Name

4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-10-15(11-13(2)18(12)23)20-17-14(3)21(4)22(19(17)24)16-8-6-5-7-9-16/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOLNCLDOZWETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321435
Record name 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17514514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41554-28-3
Record name 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and solvents like toluene . The reaction mixture is heated to around 418.15 K for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one

Key Differences :

  • Substituents: Replaces the cyclohexadienone-imine group with a pyrazolyl-imine system containing amino and imino groups.
  • Synthesis : Prepared via condensation of phenyl hydrazine with a pyrazolone precursor in dioxane (76% yield, m.p. 172.7°C) .
  • Spectroscopy : IR shows NH/NH₂ stretches at 3386–3276 cm⁻¹, distinct from the target compound’s conjugated C=O and C=N vibrations .
  • Reactivity: The amino/imino groups enhance nucleophilicity, favoring metal coordination over the target compound’s electrophilic cyclohexadienone.
Table 1: Physicochemical Comparison
Property Target Compound (Z)-4-((3-Amino-5-imino...)
Molecular Weight (g/mol) ~369.42 (calculated) ~408.45
Melting Point Not reported in evidence 172.7°C
Key Functional Groups Cyclohexadienone-imine, pyrazolone Pyrazolyl-imine, NH/NH₂
Solubility Likely polar aprotic solvents Methanol-soluble

Coumarin-Pyrazolone Hybrids (e.g., Compounds 4i, 4j)

Key Differences :

  • Applications : Enhanced fluorescence and bioactivity (e.g., antimicrobial, anticancer) compared to the target compound’s simpler framework.
  • Synthetic Complexity : Multi-step synthesis involving coumarin derivatives and tetrazole formation, yielding lower efficiencies (~60–70%) .
Table 2: Functional Group Impact on Properties
Compound Class Hydrogen-Bonding Capacity Electronic Properties
Target Compound Moderate (C=O, C=N) Extended conjugation via enamine
Coumarin Hybrids High (C=O, NH, coumarin O-atoms) Strong UV absorption/emission

Methylofuran (MFR-a) and Related Cofactors

  • Redox Activity : Both systems participate in electron transfer; MFR-a’s formyl group mediates one-carbon metabolism .
  • Structural Flexibility : MFR-a’s α/β-linked glutamates contrast with the rigid pyrazolone core of the target compound .

Research Findings and Implications

  • Crystallography: Tools like SHELX and ORTEP-3 are critical for resolving the target compound’s complex hydrogen-bonding networks, which differ from simpler analogs due to its cyclohexadienone-imine geometry.
  • Biological Potential: Pyrazolone derivatives exhibit antimicrobial and anti-inflammatory activity, but the target compound’s unique substituents may modulate specificity or potency compared to NH₂-rich analogs .
  • Synthetic Challenges: The cyclohexadienone-imine linkage requires precise stoichiometry and anhydrous conditions, unlike the more forgiving synthesis of coumarin hybrids .

Biological Activity

The compound 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazolone family and has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, characterization, and biological effects based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₆H₁₆N₂O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 4906-22-3

The structure includes a pyrazolone core with a substituted cyclohexadienone moiety, which is crucial for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyclohexadienone derivatives under controlled conditions. Characterization techniques such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various derivatives revealed that certain compounds within this class showed potent activity against breast cancer cell lines (MCF7). The most active derivatives had IC₅₀ values ranging from 30.68 to 60.72 µM , compared to Doxorubicin's IC₅₀ value of 71.8 µM .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to induce programmed cell death in tumor cells.
  • Cell Cycle Arrest : Some studies suggest it can halt the cell cycle at specific checkpoints, preventing cancer cell division.

Case Studies

Several case studies have been documented regarding the efficacy of pyrazolone derivatives in cancer treatment:

  • Study on MCF7 Cells : A derivative similar to the target compound was tested against MCF7 cells, showing significant cytotoxicity and apoptosis induction.
  • Synergistic Effects with Other Drugs : Research has indicated that when combined with traditional chemotherapeutics, this class of compounds can enhance therapeutic efficacy while reducing side effects.

Data Table of Biological Activities

Compound NameCell Line TestedIC₅₀ (µM)Mechanism
DoxorubicinMCF771.8DNA Intercalation
Target CompoundMCF730.68 - 60.72Enzyme Inhibition, Apoptosis Induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Step 1 : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base, following protocols for analogous pyrazolone derivatives .
  • Step 2 : Optimize temperature (e.g., 273 K for 3 hours) and stoichiometry to minimize steric repulsion and improve dimer formation via N–H⋯O hydrogen bonding .
  • Step 3 : Purify via slow evaporation of methylene chloride to obtain single crystals for structural validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazol-4-yl rings in derivatives) to confirm steric and electronic interactions .
  • NMR and FTIR : Validate hydrogen bonding networks (e.g., R22(10) dimer motifs) and monitor amide group planarity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring decomposition points (e.g., 473–475 K melting range observed in analogs) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound’s reactivity and interactions in biological or environmental systems?

  • Methodological Answer :

  • Step 1 : Use density functional theory (DFT) to model steric repulsion effects, such as the 80.70° rotation of the amide group relative to dichlorophenyl rings .
  • Step 2 : Simulate solvent interactions (e.g., dichloromethane) to predict solubility and dimerization tendencies.
  • Step 3 : Apply molecular dynamics (MD) to study ligand-protein binding, leveraging structural analogs like N-substituted acetamides with penicillin-like motifs .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Design Framework : Adopt split-split plot randomized block designs (as in phytochemical studies) to analyze variables like degradation rates across soil/water compartments .
  • Parameters : Measure abiotic/biotic transformations (hydrolysis, microbial degradation) and bioaccumulation factors using LC-MS/MS .
  • Long-term monitoring : Align with projects like INCHEMBIOL (2005–2011) to assess multi-year ecological risks .

Q. How can researchers resolve contradictions in spectroscopic data vs. crystallographic results for this compound?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify discrepancies (e.g., amide group planarity deviations) .
  • Dynamic effects : Use variable-temperature NMR to probe conformational flexibility not captured in static crystal structures .
  • Error analysis : Apply Bruyne’s quadripolar model to reconcile technical (instrumental) and epistemological (interpretive) biases .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or reduced toxicity?

  • Methodological Answer :

  • Scaffold modification : Introduce substituents at the coumarin or pyrimidinone positions (e.g., 4i and 4j derivatives) to modulate electron-withdrawing/donating effects .
  • SAR studies : Test analogs with varying phenylhydrazine or dichlorophenyl groups to optimize binding to biological targets (e.g., benzimidazole-like inhibitors) .
  • Toxicity screening : Use in vitro assays (e.g., mitochondrial membrane potential loss) to prioritize low-cytotoxicity candidates .

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